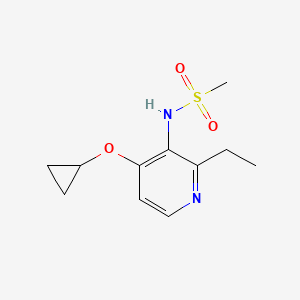
N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide is an organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide typically involves the following steps:
Ethylation: The addition of the ethyl group to the pyridine ring.
Sulfonamidation: The attachment of the methanesulfonamide group to the pyridine ring.
These reactions are carried out under specific conditions using various reagents and catalysts. For example, the cyclopropylation step may involve the use of cyclopropyl bromide and a base, while the sulfonamidation step may involve the use of methanesulfonyl chloride and an amine .
Analyse Des Réactions Chimiques
N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the desired biological effect .
Comparaison Avec Des Composés Similaires
N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide: This compound has a similar structure but with a piperidine ring instead of a pyridine ring.
N-(4-cyclopropoxy-3-ethylpyridin-2-yl)methanesulfonamide: This compound has a similar structure but with the ethyl group attached to a different position on the pyridine ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which gives it distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H16N2O3S |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
N-(4-cyclopropyloxy-2-ethylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-3-9-11(13-17(2,14)15)10(6-7-12-9)16-8-4-5-8/h6-8,13H,3-5H2,1-2H3 |
Clé InChI |
AGOIEFBGOYAOIT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CC(=C1NS(=O)(=O)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


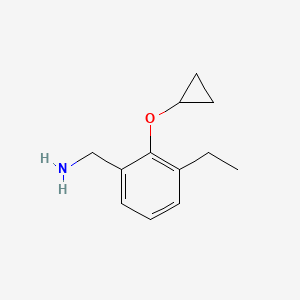
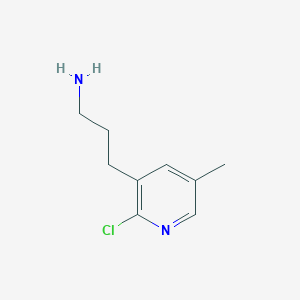



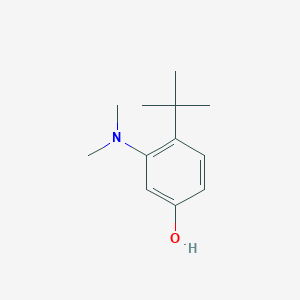



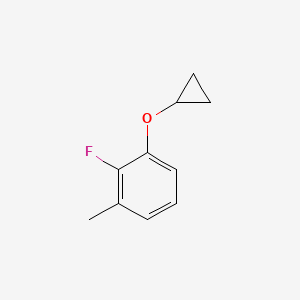
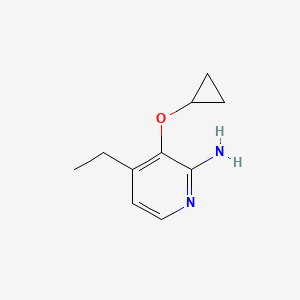
![Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate](/img/structure/B14836121.png)


